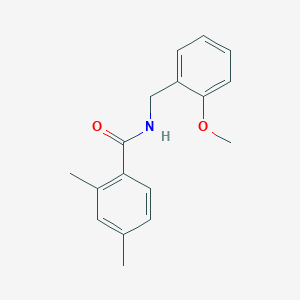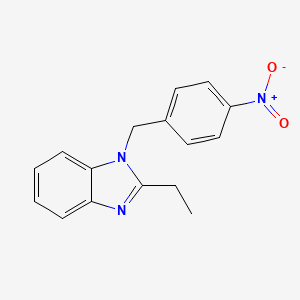
2,5-dichloro-N-(1-ethylpropyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-dichloro-N-(1-ethylpropyl)benzamide, also known as A-438079, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a potent and selective antagonist of the P2X7 receptor, which is a type of ion channel that is involved in various physiological and pathological processes.
作用機序
2,5-dichloro-N-(1-ethylpropyl)benzamide acts as a competitive antagonist of the P2X7 receptor, which is a type of ion channel that is activated by extracellular ATP. When ATP binds to the P2X7 receptor, it causes the channel to open and allow the influx of calcium and other ions into the cell. 2,5-dichloro-N-(1-ethylpropyl)benzamide binds to the P2X7 receptor and prevents ATP from binding, thereby blocking the channel and preventing the influx of calcium and other ions.
Biochemical and Physiological Effects
2,5-dichloro-N-(1-ethylpropyl)benzamide has been shown to have a number of biochemical and physiological effects, including the inhibition of ATP-induced calcium influx, the inhibition of P2X7 receptor-mediated cell death, and the inhibition of P2X7 receptor-mediated cytokine release. These effects have been observed in various cell types, including immune cells, cancer cells, and neurons.
実験室実験の利点と制限
2,5-dichloro-N-(1-ethylpropyl)benzamide has several advantages for use in lab experiments. It is a potent and selective antagonist of the P2X7 receptor, which makes it useful for studying the role of this receptor in various disease models. It is also relatively easy to synthesize and has a long half-life, which makes it suitable for in vivo experiments. However, there are also some limitations to its use. 2,5-dichloro-N-(1-ethylpropyl)benzamide has been shown to have off-target effects on other ion channels, which can complicate its use in certain experiments. Additionally, its potency and selectivity may vary depending on the cell type and experimental conditions.
将来の方向性
There are several future directions for the study of 2,5-dichloro-N-(1-ethylpropyl)benzamide and the P2X7 receptor. One area of research is the development of more potent and selective P2X7 receptor antagonists, which could have therapeutic applications in various diseases. Another area of research is the study of the role of the P2X7 receptor in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, the use of 2,5-dichloro-N-(1-ethylpropyl)benzamide in combination with other drugs or therapies could have synergistic effects and improve treatment outcomes.
Conclusion
In conclusion, 2,5-dichloro-N-(1-ethylpropyl)benzamide is a potent and selective antagonist of the P2X7 receptor that has been extensively studied for its potential use in scientific research. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. The study of 2,5-dichloro-N-(1-ethylpropyl)benzamide and the P2X7 receptor has the potential to lead to new therapies for various diseases and improve our understanding of the role of this receptor in physiological and pathological processes.
合成法
The synthesis of 2,5-dichloro-N-(1-ethylpropyl)benzamide involves several steps, starting with the reaction of 2,5-dichloroaniline with ethyl propiolate to form 2,5-dichloro-N-ethylprop-2-ynylaniline. This intermediate is then reacted with benzoyl chloride to form 2,5-dichloro-N-(benzoyl)-N-ethylprop-2-ynylaniline, which is then reduced with lithium aluminum hydride to form 2,5-dichloro-N-(1-ethylpropyl)benzamide.
科学的研究の応用
2,5-dichloro-N-(1-ethylpropyl)benzamide has been extensively studied for its potential use in scientific research. One of the main applications of this compound is in the study of the P2X7 receptor, which is involved in various physiological and pathological processes, including inflammation, pain, and cancer. 2,5-dichloro-N-(1-ethylpropyl)benzamide has been shown to be a potent and selective antagonist of the P2X7 receptor, and has been used to study the role of this receptor in various disease models.
特性
IUPAC Name |
2,5-dichloro-N-pentan-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO/c1-3-9(4-2)15-12(16)10-7-8(13)5-6-11(10)14/h5-7,9H,3-4H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILXZGYUXYFSXFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC(=O)C1=C(C=CC(=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dichloro-N-(pentan-3-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 2-{[N-(2,4-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B5740742.png)
![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5740748.png)

![6-[(4-ethoxy-6-methyl-2-pyrimidinyl)oxy]-3-pyridazinol](/img/structure/B5740774.png)



![7-phenyl-5,7-dihydro-4H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole 6-oxide](/img/structure/B5740821.png)

![3-nitro-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5740827.png)
![2-(4-fluorophenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B5740837.png)
![2-(2-furylmethyl)-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione](/img/structure/B5740840.png)
![methyl 2-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}hydrazinecarboxylate](/img/structure/B5740846.png)